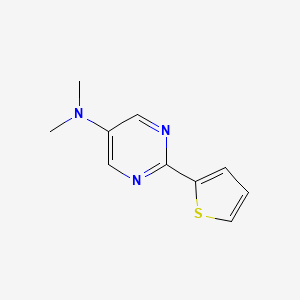
N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine is a heterocyclic compound that features both a pyrimidine ring and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of research, including medicinal chemistry and material science. The pyrimidine ring is known for its biological significance, being a core structure in nucleic acids, while the thiophene ring is recognized for its electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound . Another method involves the refluxing of these intermediates with acetylacetone or ethylacetoacetate, followed by nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like aniline can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for the development of tyrosine kinase inhibitors, which are important in cancer therapy.
Material Science: The electronic properties of the thiophene ring make it useful in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a tyrosine kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are used in the synthesis of anticancer and anti-atherosclerotic agents.
Pyrimidine Derivatives: Compounds such as 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidines are used as ligands in coordination chemistry.
Uniqueness
N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine is unique due to the combination of the pyrimidine and thiophene rings, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11N3S |
|---|---|
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
N,N-dimethyl-2-thiophen-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C10H11N3S/c1-13(2)8-6-11-10(12-7-8)9-4-3-5-14-9/h3-7H,1-2H3 |
Clé InChI |
LYYXJCKDBHDFIQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CN=C(N=C1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















